molecular formula C21H20N2O4S B2735356 Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951497-20-4

Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2735356
CAS No.: 951497-20-4
M. Wt: 396.46
InChI Key: YMKBMIJVDJAJEO-UHFFFAOYSA-N
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Description

Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The compound features a methyl ester at position 3, a thioether linkage at position 2, and a 2,4-dimethylphenyl-substituted acetamide moiety.

Properties

IUPAC Name

methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-8-9-15(13(2)10-12)22-17(24)11-28-20-18(21(26)27-3)19(25)14-6-4-5-7-16(14)23-20/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBMIJVDJAJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known by its CAS number 951497-20-4, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the mechanisms by which it may exert its effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O4S, with a molecular weight of 396.46 g/mol. The structure includes a quinoline core, which is significant in many biological applications due to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials that are readily available in the laboratory, leading to efficient production methods suitable for research purposes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this structure. For instance, derivatives of 4-oxo-1,4-dihydroquinoline have shown promising activity against HIV. A study indicated that certain compounds within this class demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . This suggests that this compound may possess similar antiviral properties.

Anticancer Activity

The anticancer properties of quinoline derivatives have been well documented. Compounds similar to this compound have been tested against various cancer cell lines. For example, research has shown that related compounds exhibit significant cytotoxicity against MCF-7 breast cancer cells when evaluated using the MTT assay . These findings indicate that this compound could also be explored for its anticancer effects.

The mechanisms by which this compound exerts its biological effects likely involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, contributing to cellular protection against oxidative stress.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsEffective ConcentrationCytotoxicity
AntiviralHIV Integrase Inhibitors<150 µMCC50 > 500 µM
AnticancerQuinoline DerivativesVaries (MCF-7 cells)Significant compared to Doxorubicin

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other quinoline derivatives but differs in key substituents:

Compound Name Core Structure Substituents at Position 2/3 Key Functional Groups
Target Compound 4-Oxo-1,4-dihydroquinoline Thioethyl-(2,4-dimethylphenyl)amide / Methyl ester Thioether, Amide, Methyl ester
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethoxy-oxoethyl-amino / Ethyl ester Amide, Ester
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline Chlorophenyl / Methoxyphenyl / Amino Aryl, Methoxy, Amino
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide (38-40) 4-Oxo-1,4-dihydroquinoline Pentyl / Aryl-carboxamide Carboxamide, Alkyl chain

Key Observations :

  • The 2,4-dimethylphenyl substituent introduces steric bulk compared to smaller groups (e.g., methoxy or chloro in 4k), which may affect binding to enzymatic pockets .
  • Unlike carboxamide derivatives (e.g., compounds 38–40), the methyl ester at position 3 may confer higher hydrolytic stability under physiological conditions .
Physicochemical Properties
  • Lipophilicity: The target’s XLogP3 (estimated ~4.5–5.0) exceeds that of methoxy-substituted quinolines (e.g., 4k, XLogP3 ~3.5) due to the dimethylphenyl and thioether groups .
  • Hydrogen Bonding: With 5 hydrogen bond acceptors (amide, ester, and quinoline carbonyl), the compound has a polar surface area (~87.7 Ų) comparable to ’s analog, suggesting moderate solubility .
  • Thermal Stability: The methyl ester and rigid quinoline core likely confer a melting point >200°C, similar to 4k (223–225°C) .

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